molecular formula C18H18N4O3 B2432525 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 451459-93-1

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No. B2432525
CAS RN: 451459-93-1
M. Wt: 338.367
InChI Key: SKAJBVPTUXUHOM-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methoxyphenyl group, and a nitrobenzonitrile group. These groups could potentially interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the methoxyphenyl group could affect its solubility .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and effects. Given the therapeutic potential of many piperazine derivatives, it’s possible that “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” could also have interesting biological activities worth exploring .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-17-5-2-15(3-6-17)20-8-10-21(11-9-20)18-7-4-16(22(23)24)12-14(18)13-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAJBVPTUXUHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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